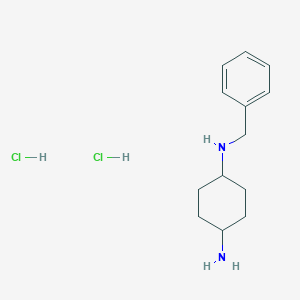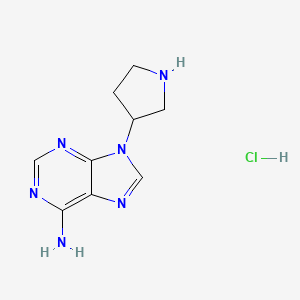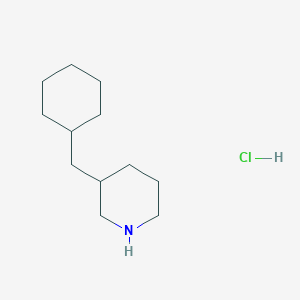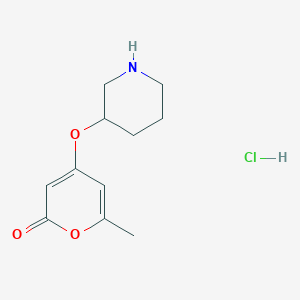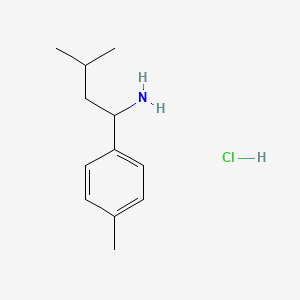
3-Methyl-1-p-tolyl-butylamine hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular formula of 3-Methyl-1-p-tolyl-butylamine hydrochloride is C12H20ClN . Its molecular weight is 213.75 . Unfortunately, the specific 3D structure is not provided in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the search results. The molecular formula is C12H20ClN and the molecular weight is 213.75 .Scientific Research Applications
Synthesis Applications
- 3-Methyl-1-p-tolyl-butylamine hydrochloride is used in chemical synthesis. For instance, it's involved in the stereospecific palladium-catalyzed arylation of allylic hydroxy phosphonate derivatives, contributing to the synthesis of complex organic compounds like ar-turmerone (Rowe & Spilling, 2003).
- It also plays a role in the one-pot synthesis of bupropion (Zyban, Wellbutrin), an antidepressant drug, highlighting its importance in pharmaceutical manufacturing (Perrine et al., 2000).
Chemical Reaction Studies
- Research involving this compound extends to exploring chemical reactions, such as the formation of colored products during the Maillard reaction of D-glucose, which is significant in food chemistry and biochemistry (Lerche et al., 2002).
- Additionally, it's involved in studies on manipulating solute nucleophilicity with room temperature ionic liquids, contributing to the development of new solvents and reaction mediums (Crowhurst et al., 2004).
Material Science and Engineering
- This compound is used in material science, such as in the development of Au nanoparticles modified MoO3 nanobelts, which demonstrates ultra-high sensitivity and selectivity towards 1-butylamine, a derivative of this compound. This has implications for developing high-performance gas sensing materials (Fu et al., 2021).
Pharmacological Research
- In pharmacology, derivatives of 3-Methyl-1-p-tolyl-butylamine are studied for their cardiovascular effects. For instance, the electrophysiological properties and pharmacological effects of 2,3-dimethyl-2-butylamine derivatives on the rat cardiovascular system have been evaluated, showing potential applications in cardiac drug development (Chen et al., 2004).
Properties
IUPAC Name |
3-methyl-1-(4-methylphenyl)butan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N.ClH/c1-9(2)8-12(13)11-6-4-10(3)5-7-11;/h4-7,9,12H,8,13H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMYZGAAKUNKRKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CC(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(Thiophen-3-ylmethyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1432880.png)

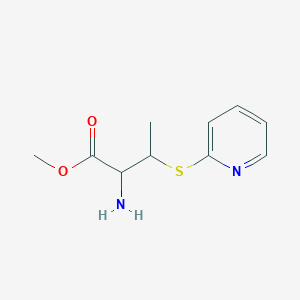

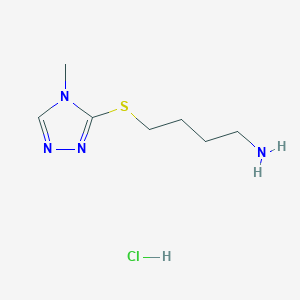
![3-(Pyridin-2-ylmethyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1432889.png)
![6-Chloro-1-(6-fluoropyridin-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1432892.png)

